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Compound of Interest

Compound Name: PF-06751979

Cat. No.: B602829 Get Quote

In-Depth Technical Guide: PF-06751979
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of PF-06751979, a potent and selective

inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Chemical Structure and Identification
PF-06751979 is a small molecule inhibitor characterized by a complex heterocyclic scaffold.

IUPAC Name: N-(2-((4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1]

[2]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide

Chemical Formula: C₁₈H₁₉F₂N₅O₃S₂

SMILES: NC1=NC(C2(CCN3C2SC1)C--INVALID-LINK--OC3)=CS2

InChI Key: ZLZUHACSRMOLLV-RAALSFIWSA-N

Physicochemical Properties
The physicochemical properties of PF-06751979 contribute to its drug-like characteristics,

including its ability to penetrate the blood-brain barrier. While experimental data for pKa and
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aqueous solubility are not publicly available, calculated and other relevant properties are

summarized below.

Property Value Source

Molecular Weight 455.50 g/mol [1]

XLogP3 1.8 -

Hydrogen Bond Donors 2 -

Hydrogen Bond Acceptors 8 -

Rotatable Bond Count 4 -

Topological Polar Surface Area 134 Å² -

pKa Data not available -

Aqueous Solubility Data not available -

Biological Activity and Selectivity
PF-06751979 is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the

amyloidogenic processing of amyloid precursor protein (APP). Its efficacy is coupled with

significant selectivity over the homologous enzyme BACE2 and other aspartyl proteases, which

is a critical attribute for minimizing off-target effects.
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Assay Type Target IC₅₀ (nM) Selectivity (fold)

Radioligand Binding

Assay
BACE1 7.3 26.6-fold vs BACE2

Fluorescence

Polarization (FP)

Assay

BACE1 26.9 8.8-fold vs BACE2

Fluorescence

Polarization (FP)

Assay

BACE2 238 -

Fluorescence

Polarization (FP)

Assay

Cathepsin D >60,000 ~2,230-fold vs BACE1

Cell-based sAPPβ

Production Assay
BACE1 5.0 -

Data sourced from O'Neill, B. T., et al. (2018).[1][2][3]

Pharmacokinetics
Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of PF-
06751979 following oral administration. The compound was generally well-tolerated, with dose-

proportional increases in exposure.[3]

Table 4.1: Single Ascending Dose Pharmacokinetic
Parameters in Healthy Adults
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Dose Cmax (ng/mL) Tmax (hr) AUCinf (ng·hr/mL)

3 mg 8.4 4.03 160.7

12 mg 27.4 4.11 545.8

40 mg 78.7 4.08 2004

160 mg 530.8 3.03 11880

200 mg 643.2 4.00 14810

400 mg 1436.0 3.02 31100

540 mg 1829.0 3.01 38510

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Table 4.2: Multiple Ascending Dose Pharmacokinetic
Parameters in Healthy Adults (Day 14)

Dose (once daily) Cmax (ng/mL) Tmax (hr) AUCτ (ng·hr/mL)

10 mg 35.8 4.00 545

30 mg 134.1 2.02 2154

90 mg 438.2 2.03 7414

275 mg 1391.0 2.02 24080

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Pharmacodynamics
The pharmacodynamic effects of PF-06751979 were assessed by measuring the reduction of

amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) and plasma of healthy volunteers. The

results demonstrated a robust, dose-dependent reduction in the levels of Aβ40 and Aβ42,

confirming target engagement in the central nervous system.[3]
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At a dose of 275 mg once daily for 14 days, PF-06751979 led to an approximate 92% reduction

in CSF Aβ40 and a 93% reduction in CSF Aβ42.[3]

Signaling Pathway
PF-06751979 targets the amyloidogenic pathway of amyloid precursor protein (APP)

processing. By inhibiting BACE1, it prevents the initial cleavage of APP into the sAPPβ and

C99 fragments, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.

Cell Membrane

Extracellular Space

Amyloid Precursor Protein (APP)

C99 fragmentBACE1 cleavage

sAPPβ
BACE1 cleavage

Amyloid-β (Aβ)γ-secretase cleavage

γ-secretase

BACE1PF-06751979 Inhibition

Click to download full resolution via product page

Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by PF-06751979.

Experimental Protocols
BACE1 and BACE2 Fluorescence Polarization (FP)
Assay
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This protocol outlines the methodology for determining the in vitro potency of PF-06751979
against BACE1 and BACE2 using a fluorescence polarization assay.

Preparation

Assay Execution

Detection and Analysis

Prepare serial dilutions of
PF-06751979 in DMSO

Dispense diluted compound
into 384-well plate

Prepare assay buffer, BACE1/BACE2 enzyme,
and fluorescently labeled substrate

Add fluorescent substrate to all wells

Initiate reaction by adding
BACE1 or BACE2 enzyme

Incubate at 37°C

Add stop solution

Measure fluorescence polarization

Calculate IC₅₀ values
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Click to download full resolution via product page

Workflow for the BACE1/BACE2 Fluorescence Polarization Assay.

Detailed Steps:

Compound Preparation: A dilution series of PF-06751979 is prepared in 100% DMSO.

Assay Plate Preparation: The diluted compound is dispensed into a 384-well black assay

plate.

Reagent Addition: A fluorescently labeled BACE1/BACE2 substrate is added to all wells,

followed by the addition of either BACE1 or BACE2 enzyme to initiate the reaction. The final

concentration of the substrate is typically in the nanomolar range, and the enzyme

concentration is optimized for signal-to-background ratio.

Incubation: The plate is incubated at 37°C for a specified period to allow for enzymatic

cleavage of the substrate.

Reaction Termination: A stop solution is added to halt the enzymatic reaction.

Detection: The fluorescence polarization of each well is measured using a suitable plate

reader. A decrease in polarization indicates substrate cleavage.

Data Analysis: The data is normalized to controls, and the half-maximal inhibitory

concentration (IC₅₀) is calculated by fitting the dose-response curve to a four-parameter

logistic equation.

Radioligand Binding Assay
A radioligand binding assay was also utilized to determine the binding affinity of PF-06751979
to BACE1. While a specific detailed protocol for PF-06751979 is not publicly available, a

general methodology is described below.

General Protocol:

Membrane Preparation: Cell membranes expressing recombinant human BACE1 are

prepared.
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Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the BACE1-expressing membranes, a radiolabeled BACE1 inhibitor (radioligand), and

varying concentrations of the unlabeled test compound (PF-06751979).

Incubation: The plate is incubated to allow the binding of the radioligand and the test

compound to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand, typically by rapid filtration through a glass fiber filter.

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation

counter.

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-

specific binding (measured in the presence of a high concentration of an unlabeled inhibitor)

from the total binding. The IC₅₀ value for the test compound is determined by analyzing the

competition binding data.

Clinical Development and Status
PF-06751979 underwent Phase I clinical trials (NCT02509117, NCT02793232, and

NCT03126721) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in

healthy adult and elderly subjects. The results from these studies were promising,

demonstrating good tolerability and robust, dose-dependent target engagement in the CNS.[3]

However, the clinical development of PF-06751979 was discontinued as part of a strategic

decision by the developer to exit neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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